molecular formula C7H7Cl B120566 Benzyl-2,3,4,5,6-d5 chloride CAS No. 68661-11-0

Benzyl-2,3,4,5,6-d5 chloride

Cat. No.: B120566
CAS No.: 68661-11-0
M. Wt: 131.61 g/mol
InChI Key: KCXMKQUNVWSEMD-RALIUCGRSA-N
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Description

Benzyl-2,3,4,5,6-d5 chloride, also known as α-Chlorotoluene-2,3,4,5,6-d5, is a deuterated compound with the molecular formula C6D5CH2Cl. It is a stable isotope-labeled compound where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in research and analytical applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-2,3,4,5,6-d5 chloride can be synthesized through the chlorination of benzyl-2,3,4,5,6-d5 alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the alcohol to the chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated benzyl alcohol and chlorinating agents in controlled environments to ensure the purity and isotopic enrichment of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl-2,3,4,5,6-d5 chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The benzylic position can be oxidized to form benzyl-2,3,4,5,6-d5 alcohol or benzyl-2,3,4,5,6-d5 carboxylic acid.

    Reduction Reactions: The compound can be reduced to form benzyl-2,3,4,5,6-d5.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Nucleophilic Substitution: Benzyl-2,3,4,5,6-d5 alcohol, benzyl-2,3,4,5,6-d5 amine, benzyl-2,3,4,5,6-d5 thiol.

    Oxidation: Benzyl-2,3,4,5,6-d5 alcohol, benzyl-2,3,4,5,6-d5 carboxylic acid.

    Reduction: Benzyl-2,3,4,5,6-d5.

Scientific Research Applications

Organic Chemistry

Benzyl-2,3,4,5,6-d5 chloride serves as a valuable precursor in organic synthesis. Its deuterated nature allows for the study of reaction mechanisms through nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the resolution of spectra and provides internal standards for accurate measurements.

Case Study: Reaction Mechanisms

Research has shown that this compound can be utilized to investigate nucleophilic substitution reactions. By selectively deuterating specific positions in the compound, researchers can trace the pathways of reactions involving alkyl halides and other nucleophiles.

Metabolic Studies

The compound is particularly useful in metabolic studies as a tracer due to its isotopic labeling. It allows scientists to track the incorporation of deuterium into biological molecules, providing insights into metabolic pathways.

Data Table: Metabolic Pathways Traced with this compound

Study FocusMethodologyFindings
Carbon MetabolismTracer studies in cell culturesEnhanced tracking of carbon incorporation
Drug MetabolismIn vivo studiesImproved understanding of metabolic stability

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed in the synthesis of deuterated drugs. These drugs often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts.

Case Study: Deuterated Drug Synthesis

Research indicated that using this compound in drug formulation can lead to significant improvements in pharmacokinetic profiles. For instance, deuterated versions of existing medications showed enhanced efficacy and reduced side effects .

Industrial Applications

This compound is also used in various industrial processes as a solvent or reagent. Its unique properties make it suitable for producing specialty chemicals.

Data Table: Industrial Uses

ApplicationDescription
Specialty ChemicalsUsed as a reagent in synthesis
SolventEmployed in various chemical processes

Mechanism of Action

The mechanism of action of benzyl-2,3,4,5,6-d5 chloride involves its reactivity at the benzylic position. The presence of deuterium atoms enhances the stability of intermediates formed during chemical reactions. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In oxidation reactions, the benzylic carbon is converted to a hydroxyl or carboxyl group through the addition of oxygen atoms.

Comparison with Similar Compounds

Benzyl-2,3,4,5,6-d5 chloride is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

    Benzyl chloride: The non-deuterated analog with similar reactivity but different isotopic properties.

    Benzyl-d7 chloride: A compound where all seven hydrogen atoms are replaced with deuterium.

    Benzyl-α,α-d2 chloride: A compound with deuterium atoms at the benzylic position.

The uniqueness of this compound lies in its selective deuteration, which provides specific advantages in isotopic labeling studies and analytical applications.

Properties

IUPAC Name

1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMKQUNVWSEMD-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583856
Record name 1-(Chloromethyl)(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68661-11-0
Record name 1-(Chloromethyl)(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68661-11-0
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